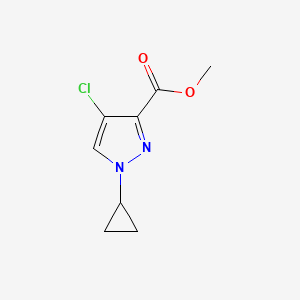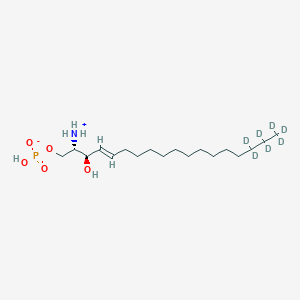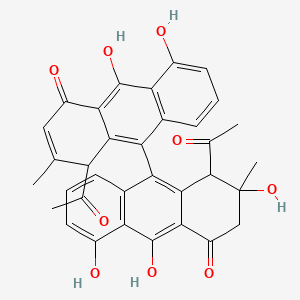![molecular formula C20H13N3O3 B8089317 (3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one](/img/structure/B8089317.png)
(3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one
Übersicht
Beschreibung
The compound with the identifier “(3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one” is known as violacein. Violacein is a natural bisindole pigment produced by several species of bacteria, including Chromobacterium violaceum. This compound is recognized for its vibrant purple color and has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antioxidant, antibacterial, anticancer, and antiparasitic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Violacein can be synthesized through various methods. One common synthetic route involves the condensation of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid. This reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, violacein is often produced through microbial fermentation. Chromobacterium violaceum is cultured in a nutrient-rich medium, and the pigment is extracted from the bacterial cells. This method is advantageous due to its scalability and the ability to produce violacein in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Violacein undergoes various chemical reactions, including:
Oxidation: Violacein can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Substitution: Substitution reactions can introduce new functional groups into the violacein molecule, potentially enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of violacein can yield different quinonoid derivatives, while reduction can produce various reduced forms of the pigment .
Wissenschaftliche Forschungsanwendungen
Violacein has a wide range of scientific research applications:
Chemistry: Violacein is used as a model compound in studies of bisindole chemistry and for the development of new synthetic methodologies.
Biology: Its antibacterial and antiparasitic properties make it a valuable compound for studying microbial interactions and developing new antimicrobial agents.
Medicine: Violacein’s anticancer and anti-inflammatory activities are being explored for potential therapeutic applications in treating cancer and inflammatory diseases.
Wirkmechanismus
Violacein exerts its effects through multiple mechanisms:
Antibacterial: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer: Violacein induces apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways and inhibiting cell proliferation.
Anti-inflammatory: It modulates the activity of inflammatory mediators and reduces oxidative stress, thereby alleviating inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indigoidine: Another bacterial pigment with similar antimicrobial properties.
Prodigiosin: A red pigment produced by Serratia marcescens with anticancer and immunosuppressive activities.
Uniqueness of Violacein
Violacein stands out due to its broad spectrum of biological activities and its vibrant purple color. Its ability to target multiple molecular pathways and its potential therapeutic applications make it a unique and valuable compound in scientific research .
Eigenschaften
IUPAC Name |
(3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-10-5-6-15-12(7-10)14(9-21-15)17-8-13(19(25)23-17)18-11-3-1-2-4-16(11)22-20(18)26/h1-9,21,24H,(H,22,26)(H,23,25)/b18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPNKXIRQFHCHN-QGOAFFKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(NC3=O)C4=CNC5=C4C=C(C=C5)O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\3/C=C(NC3=O)C4=CNC5=C4C=C(C=C5)O)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8089234.png)

![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclobutanecarboxylate](/img/structure/B8089263.png)



![Methyl 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B8089284.png)


![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B8089297.png)



![(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione](/img/structure/B8089321.png)
